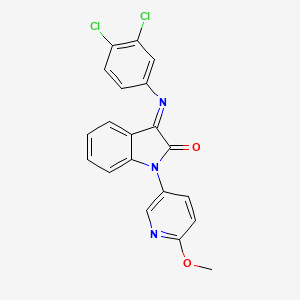![molecular formula C26H30N2O4 B10772770 [(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate](/img/structure/B10772770.png)
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
外周血单个核细胞是一种血液细胞,其特征是具有单个圆形细胞核。这些细胞包括淋巴细胞(T 细胞、B 细胞和自然杀伤细胞)和单核细胞。 外周血单个核细胞是免疫系统的重要组成部分,在免疫应答和疾病防御中起着重要作用 .
准备方法
外周血单个核细胞通常通过密度梯度离心从全血中分离。这种方法包括将血液分层在密度梯度介质(如 Ficoll-Paque)上,然后离心以分离不同的血液成分。 外周血单个核细胞形成一个独特的层,可以收集并进一步纯化 . 外周血单个核细胞的工业生产方法涉及使用自动化系统进行大规模血液收集和处理,以确保高产量和纯度 .
化学反应分析
外周血单个核细胞会经历各种生化反应,包括:
氧化: 活性氧物种会导致外周血单个核细胞发生氧化应激,导致细胞损伤。
还原: 抗氧化剂可以减少外周血单个核细胞的氧化应激,保护其免受损伤。
这些反应中常用的试剂包括活性氧物种发生器、抗氧化剂和用于受体结合的特定配体。 这些反应产生的主要产物包括细胞因子、趋化因子和其他信号分子 .
科学研究应用
外周血单个核细胞在科学研究中具有广泛的应用:
免疫学: 用于研究免疫应答、自身免疫性疾病和传染病。
血液学: 用于研究血液疾病和血液系统恶性肿瘤。
疫苗开发: 用于疫苗的开发和测试。
移植免疫学: 用于研究器官移植中的免疫应答。
高通量筛选: 应用于药物发现和开发,以筛选潜在的治疗化合物.
作用机制
外周血单个核细胞通过多种机制发挥作用:
免疫激活: T 细胞和自然杀伤细胞识别并消灭感染或癌变细胞。
细胞因子产生: 单核细胞和淋巴细胞产生调节免疫应答的细胞因子。
相似化合物的比较
外周血单个核细胞可以与其他免疫细胞进行比较,例如多形核细胞(中性粒细胞、嗜酸性粒细胞和嗜碱性粒细胞)。与外周血单个核细胞不同,多形核细胞具有多叶核,主要参与急性炎症反应。 外周血单个核细胞在介导先天免疫和适应性免疫应答方面具有独特的优势,使其成为免疫学研究中的多功能工具 .
类似的化合物包括:
多形核细胞: 参与急性炎症和先天免疫。
红细胞: 负责氧气运输的红血球。
血小板: 参与血液凝固的细胞碎片.
外周血单个核细胞因其在免疫调节中的多种作用及其在各种研究应用中的效用而脱颖而出。
属性
分子式 |
C26H30N2O4 |
|---|---|
分子量 |
434.5 g/mol |
IUPAC 名称 |
[(1R)-1-phenylethyl] N-(2-aminoethyl)-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C26H30N2O4/c1-20(23-11-7-4-8-12-23)32-26(29)28(16-15-27)18-22-13-14-24(25(17-22)30-2)31-19-21-9-5-3-6-10-21/h3-14,17,20H,15-16,18-19,27H2,1-2H3/t20-/m1/s1 |
InChI 键 |
URRBLVUOXIGNQR-HXUWFJFHSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
规范 SMILES |
CC(C1=CC=CC=C1)OC(=O)N(CCN)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10772695.png)
![(1R,2R,4R,5R)-5-[[9-methyl-8-[methyl(propan-2-yl)amino]purin-6-yl]amino]bicyclo[2.2.1]heptan-2-ol](/img/structure/B10772700.png)
![5-(3-(4-(2,3-Dichlorophenyl)piperidin-1-yl)propoxy)benzo[d]thiazole](/img/structure/B10772701.png)
![N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide](/img/structure/B10772708.png)
![4-[6-[4-(4-Methylpiperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B10772709.png)
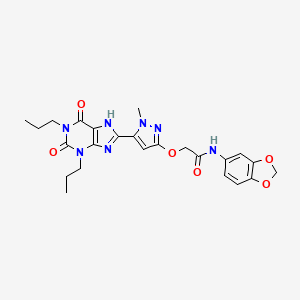


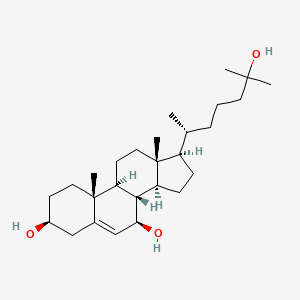
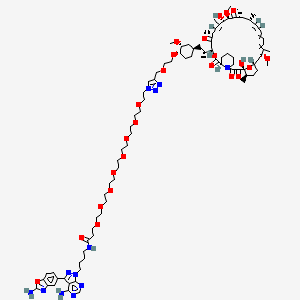
![5-cyclohexyl-2,2-difluoro-3-hydroxy-N-(2-methylbutyl)-4-[2-[[2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoylamino]pentanamide](/img/structure/B10772752.png)
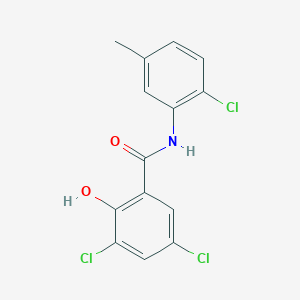
![3-[[2-(2-fluorophenyl)-3-oxo-1H-pyrazole-5-carbonyl]amino]-3-(2-methylphenyl)propanoic acid](/img/structure/B10772755.png)
